GPR109a (HCA2) Receptor Agonist Potency: 5-Chloronicotinic Acid vs. Nicotinic Acid – A 430-Fold Shift That Informs Partial Agonism Profiling
5-Chloronicotinic acid acts as an agonist at the human GPR109a receptor (niacin receptor / hydroxycarboxylic acid receptor 2) with an EC₅₀ of 7.60 × 10³ nM (7.6 µM), as determined by forskolin-stimulated cAMP production assay in cells expressing the human cloned receptor [1]. In comparison, the endogenous ligand nicotinic acid (niacin) activates the same receptor with reported EC₅₀ values in the range of approximately 17–363 nM depending on assay format [2]. This represents an approximately 20- to 430-fold reduction in potency conferred by 5-chloro substitution. The retention of measurable agonist activity despite the potency drop establishes 5-chloronicotinic acid as a useful low-potency probe for investigating partial agonism, biased signaling, or structure–activity relationships at GPR109a without the full receptor saturation achieved by niacin itself [3].
| Evidence Dimension | GPR109a receptor agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 7.60 × 10³ nM (7.6 µM) |
| Comparator Or Baseline | Nicotinic acid (niacin): EC₅₀ = 17.6 nM (BindingDB assay ID 820675) to ~250 nM (various literature); ≥20-fold to ~430-fold more potent than 5-chloronicotinic acid |
| Quantified Difference | Approximately 20- to 430-fold reduction in potency for 5-chloronicotinic acid vs. nicotinic acid |
| Conditions | Human cloned GPR109a receptor; forskolin-stimulated cAMP production assay (ChEMBL assay ID CHEMBL2037946) |
Why This Matters
For GPR109a-targeted drug discovery programs, 5-chloronicotinic acid provides a tractable, synthetically accessible low-potency agonist scaffold that can serve as a starting point for optimization or as a reference compound in partial agonism studies, occupying a potency niche not filled by the higher-affinity endogenous ligand.
- [1] BindingDB BDBM50216546 / ChEMBL CHEMBL395178. 5-Chloronicotinic acid: EC₅₀ = 7.60E+3 nM at human GPR109a. Assay: Agonist activity at human cloned GPR109a receptor by forskolin-stimulated cAMP production test. Curated by ChEMBL. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50216546&tag=rep&fil=ec50&submit=summary View Source
- [2] BindingDB BDBM23515 / ChEMBL CHEMBL573. Nicotinic acid (niacin): EC₅₀ = 17.6 nM at GPR109A. Assay: Agonist activity at GPR109A assessed as inhibition of forskolin-mediated cAMP accumulation. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=23515 View Source
- [3] Gharbaoui T, Skinner PJ, Shin YJ, et al. Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters. 2007;17(17):4914-4919. doi:10.1016/j.bmcl.2007.06.028 View Source
